molecular formula C18H11F3N4S B2798986 3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831209-38-2

3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2798986
CAS No.: 831209-38-2
M. Wt: 372.37
InChI Key: MMPNBQWWRAVZDH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that contains several functional groups and rings. It has a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, which is a bicyclic structure composed of a triazole ring and a thiadiazole ring fused together . This core is substituted with a phenyl group at the 3-position and a [(E)-2-[3-(trifluoromethyl)phenyl]ethenyl] group at the 6-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, along with the phenyl and [(E)-2-[3-(trifluoromethyl)phenyl]ethenyl] substituents. The presence of the trifluoromethyl group would add unique electronegativity, size, lipophilicity, and electrostatic properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could significantly affect its properties, as the introduction of fluorine into organic molecules can radically change their chemical, physical, and biological properties .

Scientific Research Applications

Antimicrobial Applications

Derivatives of the specified chemical compound have shown significant potential as antimicrobial agents. Studies have demonstrated that various synthesized derivatives exhibit efficacy against a range of microbial strains. For instance, compounds with modifications on the triazolo[3,4-b][1,3,4]thiadiazole scaffold displayed considerable inhibition against bacteria and fungi, suggesting their utility in developing new antimicrobial drugs (Swamy et al., 2006), (Purohit et al., 2011).

Anticancer Activity

The compound and its derivatives have also been investigated for their anticancer activities. Specific derivatives have been tested against various cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562), showing moderate to good antiproliferative potency. This research underscores the potential of these compounds in the development of new anticancer therapies (Chowrasia et al., 2017).

Chemical Synthesis and Structural Analysis

The compound and related derivatives have been subjects of chemical synthesis studies, focusing on their structural characterization and potential as lead molecules for various biological activities. Research has detailed the synthesis processes, crystal structures, and the potential biological activities of these compounds, providing a foundation for further exploration in pharmaceutical chemistry and drug design (Gündoğdu et al., 2017), (Sujatha et al., 2018).

Fungicidal and Antiviral Properties

Furthermore, certain derivatives have shown promise as fungicidal and antiviral agents, indicating their potential application in agricultural sciences and antiviral research. The exploration of these compounds for their biological activities against plant pathogens and viruses could lead to the development of new agrochemicals and antiviral medications (El-Telbani et al., 2007), (Jilloju et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of activities displayed by similar compounds, it could have potential uses in various fields, including medicinal chemistry .

Properties

IUPAC Name

3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4S/c19-18(20,21)14-8-4-5-12(11-14)9-10-15-24-25-16(22-23-17(25)26-15)13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPNBQWWRAVZDH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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